molecular formula C16H19NO4 B5102197 diethyl 2-[(E)-2-methyl-3-pyridin-3-ylprop-2-enylidene]propanedioate

diethyl 2-[(E)-2-methyl-3-pyridin-3-ylprop-2-enylidene]propanedioate

Cat. No.: B5102197
M. Wt: 289.33 g/mol
InChI Key: HRVJKYVPHHKWSI-FMIVXFBMSA-N
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Description

Diethyl 2-[(E)-2-methyl-3-pyridin-3-ylprop-2-enylidene]propanedioate is an organic compound known for its unique structure and reactivity. It is a derivative of malonic acid, featuring a pyridine ring and an extended conjugated system, which makes it an interesting subject for various chemical studies and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of diethyl 2-[(E)-2-methyl-3-pyridin-3-ylprop-2-enylidene]propanedioate typically involves the alkylation of diethyl malonate with an appropriate pyridine derivative. The reaction is usually carried out in the presence of a strong base such as sodium ethoxide in ethanol, which facilitates the formation of the enolate ion . This enolate ion then undergoes nucleophilic substitution with the pyridine derivative to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

Diethyl 2-[(E)-2-methyl-3-pyridin-3-ylprop-2-enylidene]propanedioate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the α-position relative to the carbonyl groups.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.

Scientific Research Applications

Diethyl 2-[(E)-2-methyl-3-pyridin-3-ylprop-2-enylidene]propanedioate has several applications in scientific research:

Mechanism of Action

The mechanism of action of diethyl 2-[(E)-2-methyl-3-pyridin-3-ylprop-2-enylidene]propanedioate involves its ability to form enolate ions, which are highly reactive intermediates in organic synthesis. These enolate ions can participate in various nucleophilic addition and substitution reactions, leading to the formation of new carbon-carbon bonds and complex molecular structures .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Diethyl 2-[(E)-2-methyl-3-pyridin-3-ylprop-2-enylidene]propanedioate is unique due to its extended conjugated system and the presence of a pyridine ring, which imparts distinct chemical properties and reactivity compared to other malonate derivatives.

Properties

IUPAC Name

diethyl 2-[(E)-2-methyl-3-pyridin-3-ylprop-2-enylidene]propanedioate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19NO4/c1-4-20-15(18)14(16(19)21-5-2)10-12(3)9-13-7-6-8-17-11-13/h6-11H,4-5H2,1-3H3/b12-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRVJKYVPHHKWSI-FMIVXFBMSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=CC(=CC1=CN=CC=C1)C)C(=O)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)C(=C/C(=C/C1=CN=CC=C1)/C)C(=O)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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